Bucindolol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

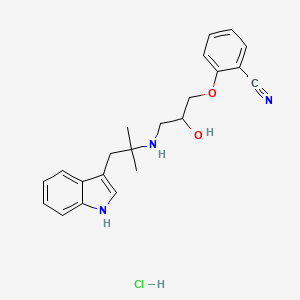

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEAPFRHADKEHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990563 |

Source

|

| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70369-47-0 |

Source

|

| Record name | Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70369-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucindolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070369470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCINDOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH683G4QII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bucindolol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bucindolol (B125097) is a third-generation adrenergic receptor antagonist characterized by a complex pharmacological profile. It is classified as a non-selective beta-adrenergic receptor (β-AR) blocker with additional alpha-1 (α1)-adrenergic receptor blocking and partial agonist activities.[1][2] This unique combination of effects distinguishes it from earlier generations of beta-blockers and contributes to its specific hemodynamic profile, including mild vasodilation in addition to its primary beta-blocking effects.[1][3] This guide provides a detailed examination of the molecular mechanisms, receptor interactions, and downstream signaling pathways modulated by Bucindolol hydrochloride.

Pharmacological Profile: A Multi-Receptor Interaction

Bucindolol's primary mechanism of action involves competitive, high-affinity binding to β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[4] Concurrently, it antagonizes α1-adrenergic receptors, which mediates its vasodilatory properties.[1][5] The interplay of these interactions defines its clinical effects.

Quantitative Analysis of Receptor Binding

The affinity of Bucindolol for adrenergic receptors has been quantified in numerous studies, primarily through radioligand binding assays. These studies consistently demonstrate high affinity for β-receptors and moderate affinity for α1-receptors.

| Receptor Subtype | Ligand/Assay System | Ki (nM) | Reference |

| β-Adrenergic (non-selective) | [125I]iodocyanopindolol (ICYP) in human ventricular myocardium | 3.7 ± 1.3 | [4] |

| β-Adrenergic (non-selective) | Antagonism of isoproterenol-stimulated adenylate cyclase | 2.8 ± 0.55 (KB) | [4] |

| β-Adrenergic (non-selective) | Antagonism of isoproterenol-augmented contraction | 2.9 ± 1.9 (KB) | [4] |

| α1-Adrenergic | [125I]BE2254 (IBE) in rat cardiac membranes | 120 | [4] |

| α1-Adrenergic | N/A | 69 | [6] |

Table 1: Summary of Bucindolol Binding Affinities (Ki) and Functional Antagonism (KB).

Mechanism of Action at Beta-Adrenergic Receptors

Canonical β-Adrenergic Signaling

Beta-adrenergic receptors (both β1 and β2) are canonical G-protein coupled receptors (GPCRs). Upon agonist binding, they couple to the stimulatory G-protein (Gαs), which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological effects such as increased heart rate, contractility, and relaxation of smooth muscle.[7]

Bucindolol's Modulatory Role

Bucindolol acts primarily as a competitive antagonist at β-receptors, blocking the Gαs-adenylyl cyclase pathway and thereby reducing cAMP production and subsequent PKA activation.[4] This is the core mechanism behind its negative chronotropic and inotropic effects.

However, the pharmacology of Bucindolol is complicated by evidence of partial agonism, also known as intrinsic sympathomimetic activity (ISA).[1] While early studies in human myocardium did not detect ISA[4], later investigations under specific conditions (e.g., facilitating G-protein coupling with forskolin) revealed that Bucindolol can act as a partial agonist, weakly stimulating the cAMP pathway.[8][9] This partial agonist activity is dependent on the activation state of the β1-AR.[10] In animal models, the ISA of Bucindolol is more readily demonstrated.[11]

Mechanism of Action at Alpha-1 Adrenergic Receptors

Canonical α1-Adrenergic Signaling

Alpha-1 adrenergic receptors are coupled to the Gαq subunit of G-proteins. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). The elevated cytosolic Ca2+ in vascular smooth muscle cells leads to vasoconstriction.

Bucindolol's Antagonistic Role

Bucindolol acts as a competitive antagonist at the α1-receptor, blocking this signaling cascade.[1] By preventing catecholamine-induced activation of the Gαq-PLC pathway, Bucindolol inhibits the rise in intracellular Ca2+, leading to relaxation of vascular smooth muscle and subsequent vasodilation.[5][12] This contributes to its antihypertensive effect.[3]

Key Experimental Protocols

The characterization of Bucindolol's mechanism of action relies on standardized in vitro pharmacological assays.

Radioligand Receptor Binding Assay

This assay quantifies the affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Bucindolol for β- and α1-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Cardiac tissue (e.g., human ventricular myocardium) or cells recombinantly expressing the target receptor (e.g., CHO cells) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[9]

-

Incubation: A fixed concentration of a high-affinity radioligand (e.g., [125I]Iodocyanopindolol for β-receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Bucindolol.[4][8][9]

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of Bucindolol that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[9]

-

Adenylyl Cyclase (AC) Functional Assay

This assay measures the functional consequence of receptor binding on the primary downstream effector, adenylyl cyclase.

-

Objective: To determine Bucindolol's functional activity (antagonism or partial agonism) at β-receptors.

-

Methodology:

-

Membrane Preparation: As described in the binding assay.

-

Assay Reaction: Membranes are incubated with ATP (the substrate for AC) and a β-agonist (e.g., isoproterenol) to stimulate AC activity, in the presence of varying concentrations of Bucindolol. To test for ISA, Bucindolol is added in the absence of an agonist, often with forskolin (B1673556) to amplify any small Gs-mediated signal.[9]

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay (e.g., radioimmunoassay - RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: For antagonism, the KB (functional equilibrium dissociation constant) is determined from the rightward shift of the agonist dose-response curve. For partial agonism, the Emax (maximal effect) relative to a full agonist is calculated. Studies have shown Bucindolol does not significantly stimulate adenylyl cyclase activity on its own in many standard preparations.[13][14]

-

Conclusion

This compound possesses a multifaceted mechanism of action defined by its interaction with multiple adrenergic receptors. It is a potent, non-selective β-adrenergic antagonist, which forms the basis of its therapeutic use in conditions like heart failure.[1] This primary action is complemented by α1-adrenergic antagonism, conferring vasodilatory properties that contribute to its overall hemodynamic effect.[1] The debate surrounding its intrinsic sympathomimetic activity highlights the complexity of its interaction with the β-adrenergic receptor, with evidence suggesting a partial agonist profile that is highly dependent on the specific tissue and experimental conditions.[8][10] This detailed understanding of its molecular pharmacology is critical for optimizing its clinical application and for the development of future cardiovascular therapies.

References

- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bucindolol - Wikipedia [en.wikipedia.org]

- 3. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 8. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nebivolol, bucindolol, metoprolol and carvedilol are devoid of intrinsic sympathomimetic activity in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Signaling of Bucindolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol (B125097) hydrochloride is a third-generation beta-adrenergic antagonist possessing both non-selective β- and α1-adrenergic blocking activities, as well as intrinsic sympathomimetic activity. This unique pharmacological profile has made it a subject of significant interest in the treatment of cardiovascular diseases, particularly heart failure. This technical guide provides a comprehensive overview of the core synthesis pathway of bucindolol hydrochloride, detailed experimental protocols for its preparation, and an exploration of its complex signaling mechanisms, with a focus on its biased agonism. The information is presented to be a valuable resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Core Synthesis Pathway of this compound

The most common and industrially relevant synthesis of this compound proceeds through a convergent pathway involving the preparation of two key intermediates, followed by their condensation and subsequent conversion to the hydrochloride salt. The overall synthesis can be broken down into three main stages:

-

Stage 1: Synthesis of Intermediate A: α,α-Dimethyl-1H-indole-3-ethanamine

-

Stage 2: Synthesis of Intermediate B: 2-(2,3-Epoxypropoxy)benzonitrile

-

Stage 3: Condensation of Intermediates and Salt Formation

Stage 1: Synthesis of α,α-Dimethyl-1H-indole-3-ethanamine (Intermediate A)

This stage involves a two-step process starting from gramine (B1672134).

-

Alkylation of 2-Nitropropane (B154153) with Gramine: The synthesis begins with the displacement of the dimethylamino group of gramine by the anion of 2-nitropropane. This reaction forms 3-(2-methyl-2-nitropropyl)-1H-indole.

-

Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding amine, yielding α,α-dimethyl-1H-indole-3-ethanamine.

Stage 2: Synthesis of 2-(2,3-Epoxypropoxy)benzonitrile (Intermediate B)

This intermediate is synthesized in a single step from 2-hydroxybenzonitrile.

-

Epoxidation of 2-Hydroxybenzonitrile: 2-Hydroxybenzonitrile is reacted with epichlorohydrin (B41342) in the presence of a base to form the desired epoxide, 2-(2,3-epoxypropoxy)benzonitrile.

Stage 3: Final Condensation and Hydrochloride Salt Formation

The final steps involve the coupling of the two intermediates and the formation of the hydrochloride salt.

-

Condensation Reaction: α,α-Dimethyl-1H-indole-3-ethanamine (Intermediate A) is reacted with 2-(2,3-epoxypropoxy)benzonitrile (Intermediate B) to form the bucindolol free base.

-

Salt Formation: The bucindolol free base is then treated with hydrochloric acid to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established synthetic methods.

Synthesis of 3-(2-Methyl-2-nitropropyl)-1H-indole

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Gramine | 174.24 | 17.4 g | 0.1 |

| 2-Nitropropane | 89.09 | 17.8 g | 0.2 |

| Sodium Hydride (60% dispersion in oil) | 40.00 | 8.0 g | 0.2 |

| Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

A solution of 2-nitropropane in DMF is added dropwise to a stirred suspension of sodium hydride in DMF at 0-5 °C under a nitrogen atmosphere.

-

The mixture is stirred for 1 hour at room temperature.

-

A solution of gramine in DMF is then added, and the reaction mixture is heated to 100 °C for 4 hours.

-

After cooling, the mixture is poured into ice water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

Yield: Approximately 75-85%

Synthesis of α,α-Dimethyl-1H-indole-3-ethanamine (Intermediate A)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-(2-Methyl-2-nitropropyl)-1H-indole | 218.26 | 21.8 g | 0.1 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 7.6 g | 0.2 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 300 mL | - |

Procedure:

-

A solution of 3-(2-methyl-2-nitropropyl)-1H-indole in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then refluxed for 6 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield the crude amine.

-

Yield: Approximately 80-90%

Synthesis of 2-(2,3-Epoxypropoxy)benzonitrile (Intermediate B)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Hydroxybenzonitrile | 119.12 | 11.9 g | 0.1 |

| Epichlorohydrin | 92.52 | 13.9 g | 0.15 |

| Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Acetone (B3395972) | 58.08 | 250 mL | - |

Procedure:

-

A mixture of 2-hydroxybenzonitrile, epichlorohydrin, and potassium carbonate in acetone is heated at reflux for 12 hours.

-

The mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide.

-

Yield: Approximately 90-95%

Synthesis of Bucindolol and its Hydrochloride Salt

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| α,α-Dimethyl-1H-indole-3-ethanamine | 188.27 | 18.8 g | 0.1 |

| 2-(2,3-Epoxypropoxy)benzonitrile | 175.19 | 17.5 g | 0.1 |

| Ethanol (B145695) | 46.07 | 200 mL | - |

| Hydrochloric Acid (in Ethanol) | 36.46 | q.s. | - |

Procedure:

-

A solution of α,α-dimethyl-1H-indole-3-ethanamine and 2-(2,3-epoxypropoxy)benzonitrile in ethanol is refluxed for 8 hours.

-

The solvent is removed under reduced pressure.

-

The residue (bucindolol free base) is dissolved in ethanol, and a solution of hydrochloric acid in ethanol is added dropwise until the pH is acidic.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to give this compound.

-

Yield: Approximately 85-95%

Signaling Pathways of Bucindolol

Bucindolol's pharmacological effects are mediated through its interaction with adrenergic receptors. Unlike traditional beta-blockers, bucindolol exhibits biased agonism, leading to a more complex signaling profile.[1]

Canonical G-Protein Dependent Signaling

As a non-selective β-adrenergic antagonist, bucindolol blocks the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to β1 and β2 adrenergic receptors. This action inhibits the downstream signaling cascade mediated by Gs protein, leading to a decrease in adenylyl cyclase activity, reduced cyclic AMP (cAMP) levels, and consequently, decreased protein kinase A (PKA) activity. This results in reduced cardiac contractility, heart rate, and blood pressure.

Its α1-adrenergic blocking activity contributes to its vasodilatory effects by antagonizing the Gq protein-coupled pathway, which leads to a decrease in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, ultimately resulting in smooth muscle relaxation.

G-Protein Independent (Biased Agonist) Signaling

Bucindolol has been shown to act as a biased agonist, particularly at the β1-adrenergic receptor.[1] While it antagonizes the G-protein signaling pathway, it can simultaneously activate G-protein independent pathways, primarily through β-arrestin. Upon binding of bucindolol, the β1-adrenergic receptor can recruit β-arrestin, which acts as a scaffold for various signaling proteins. This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2. This β-arrestin-mediated signaling is thought to contribute to some of the long-term beneficial effects of bucindolol in heart failure, potentially through promoting cell survival and regulating gene expression.

Visualizations

Synthesis Pathway

Caption: Convergent synthesis pathway of this compound.

Signaling Pathway

References

An In-depth Technical Guide to the Chemical Properties of Bucindolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucindolol (B125097) hydrochloride is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking and mild intrinsic sympathomimetic activities.[1][2] This unique pharmacological profile has positioned it as a subject of significant interest in cardiovascular research, particularly for the treatment of heart failure.[2][3][4][5] A thorough understanding of its chemical properties is fundamental for formulation development, analytical method development, and comprehending its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of the core chemical properties of Bucindolol hydrochloride, detailed experimental protocols for their determination, and visualizations of its relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate dosage forms.

| Property | Value | Reference |

| Chemical Name | 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile hydrochloride | [1] |

| Molecular Formula | C₂₂H₂₅N₃O₂ · HCl | |

| Molecular Weight | 399.91 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 185-187 °C | |

| pKa | 8.86 (at 25 °C) | |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) | [6][7] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for routine laboratory use.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the absorption and distribution of a drug. For a basic compound like Bucindolol, potentiometric titration is a reliable method for its determination.[8]

Methodology:

-

Preparation of this compound Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of a 1:1 (v/v) methanol-water mixture to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a burette tip.

-

Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing purified water (or other relevant aqueous buffers).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested medium.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of this compound in bulk drug and pharmaceutical formulations.[9][10][11][12][13]

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good resolution between Bucindolol and its potential degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Bucindolol exhibits significant absorbance (e.g., 254 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound to various stress conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 105 °C).

-

Photodegradation: Expose the drug solution to UV light.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Adrenergic Signaling Pathway and this compound's Mechanism of Action

This compound exerts its therapeutic effects by modulating the adrenergic signaling pathway. As a non-selective antagonist, it blocks both β1 and β2-adrenergic receptors, and also exhibits antagonist activity at α1-adrenergic receptors.[2][14][15][16] This blockade prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP).[14][15][17]

Caption: Bucindolol's antagonism of adrenergic receptors.

Experimental Workflow for Stability-Indicating HPLC Method Development

The development of a robust stability-indicating HPLC method is a systematic process that involves several key stages, from initial method development to full validation.

Caption: Workflow for stability-indicating HPLC method development.

Synthesis of this compound

The synthesis of Bucindolol typically involves a multi-step process. A common synthetic route is the reaction of 2-cyanophenol with epichlorohydrin (B41342) to form an epoxide intermediate. This intermediate is then reacted with α,α-dimethyltryptamine to yield Bucindolol base. The final step involves the conversion of the base to its hydrochloride salt by treatment with hydrochloric acid.[1]

Caption: A simplified synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties of this compound, along with standardized experimental protocols for their determination. The included visualizations offer a clear understanding of its mechanism of action and the workflows involved in its analysis. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important cardiovascular agent, facilitating further research and development efforts.

References

- 1. Bucindolol - Wikipedia [en.wikipedia.org]

- 2. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in atrial fibrillation and concomitant heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bucindolol | Adrenergic Receptor | TargetMol [targetmol.com]

- 8. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. japsonline.com [japsonline.com]

- 14. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bucindolol | 71119-11-4 | WCA11911 | Biosynth [biosynth.com]

- 17. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Bucindolol Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucindolol (B125097) hydrochloride is a third-generation, non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking and mild intrinsic sympathomimetic and sympatholytic activities.[1][2][3] This unique pharmacological profile distinguishes it from other β-blockers and has been the subject of extensive research, particularly in the context of heart failure. This technical guide provides an in-depth overview of the pharmacological properties of bucindolol, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Bucindolol exerts its effects through a multi-faceted mechanism of action, primarily involving the modulation of the adrenergic system. It is a non-selective antagonist at β1- and β2-adrenergic receptors and also exhibits α1-adrenergic receptor blockade.[3][4] This dual adrenergic antagonism contributes to its vasodilatory properties.[3][5] Furthermore, bucindolol possesses intrinsic sympathomimetic activity (ISA), acting as a partial agonist at the β-adrenergic receptor in some models, and also demonstrates sympatholytic properties by reducing norepinephrine (B1679862) plasma levels.[2][6] The complex interplay of these actions defines its unique therapeutic potential and challenges.

dot

Pharmacodynamics

The pharmacodynamic effects of bucindolol are a direct consequence of its interactions with multiple adrenergic receptors.

Receptor Binding Affinity

Bucindolol exhibits high affinity for β-adrenergic receptors and moderate affinity for α1-adrenergic receptors. The binding affinities from various studies are summarized in the table below.

| Receptor | Ligand | Preparation | K_i (nM) | Reference |

| β-Adrenergic (non-selective) | [¹²⁵I]iodocyanopindolol | Human ventricular myocardium | 3.7 ± 1.3 | [7] |

| α1-Adrenergic | [¹²⁵I]IBE2254 | Rat cardiac membranes | 120 | [7] |

| 5-HT1A | - | - | 11 | [8] |

| 5-HT2A | - | - | 382 | [8] |

| α1-Adrenergic | - | - | 69 | [8] |

Functional Activity

The functional consequences of bucindolol's receptor binding are complex and include both antagonistic and partial agonistic effects.

| Parameter | Effect | Experimental System | Observations | Reference |

| Adenylate Cyclase Activity | No increase | Human heart preparations | No evidence of intrinsic sympathomimetic activity in this system. | [7] |

| cAMP Levels | Concentration-dependent increase | Rat and human myocardium | Maximum 1.64-fold (rat) and 2.00-fold (human) increase over control. | [2][9] |

| Myocardial Contraction | No change under control conditions | Failing human myocardium | Positive inotropic effect observed after metoprolol (B1676517) pretreatment. | [10] |

| Heart Rate | No reduction at rest | Healthy volunteers | Contrasts with propranolol (B1214883), likely due to ISA. | [11] |

| Vasodilation | Mild vasodilatory properties | Humans with congestive heart failure | Contributes to its antihypertensive effect. | [12][13] |

Pharmacokinetics

Bucindolol is a moderately lipophilic compound with significant first-pass hepatic metabolism.[6]

| Parameter | Value | Species | Notes | Reference |

| Bioavailability | ~30% | Human | Due to extensive first-pass metabolism. | [6] |

| Tmax | 1.6 hours | Human | - | [11] |

| T½ | 3.6 hours | Human | - | [11] |

| Metabolism | Hepatic | Human | Primarily via CYP2D6. | [3][6] |

Clinical Trials

The clinical development of bucindolol has been marked by both promising results and significant setbacks, most notably the Beta-Blocker Evaluation of Survival Trial (BEST).

The BEST Trial

The BEST trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the effect of bucindolol on all-cause mortality in patients with advanced chronic heart failure (NYHA class III-IV).[14][15]

Experimental Protocol:

-

Participants: 2708 patients with NYHA class III (92%) or IV (8%) heart failure and a left ventricular ejection fraction of ≤35%.[14][15]

-

Intervention: Patients were randomly assigned to receive either bucindolol (target dose 100 mg twice daily) or placebo, in addition to standard heart failure therapy.[15]

-

Primary Endpoint: All-cause mortality.[14]

-

Secondary Endpoints: Cardiovascular mortality, death or heart transplantation.[14]

dot

References

- 1. Bucindolol - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of bucindolol and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Effects of bucindolol in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta-Blocker Evaluation of Survival Trial - American College of Cardiology [acc.org]

An In-depth Technical Guide to Bucindolol Hydrochloride: A Third-Generation Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol (B125097) hydrochloride is a third-generation beta-adrenergic antagonist characterized by its unique pharmacological profile. Unlike its predecessors, bucindolol combines non-selective β-receptor blockade with α1-adrenergic antagonism, resulting in vasodilation and a complex hemodynamic profile. Furthermore, it exhibits controversial intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of bucindolol's classification, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development, offering detailed data, experimental protocols, and visual representations of its signaling pathways.

Classification and Generation of Bucindolol

Beta-blockers are broadly classified into three generations based on their receptor selectivity and additional cardiovascular effects.

-

First-generation beta-blockers, such as propranolol, are non-selective, blocking both β1 and β2-adrenergic receptors.[1][2]

-

Second-generation beta-blockers, like metoprolol (B1676517) and atenolol, are cardioselective, primarily targeting β1-receptors in the heart.[1][2]

-

Third-generation beta-blockers possess additional vasodilatory properties.[1][2] This vasodilation can be achieved through various mechanisms, including nitric oxide release (e.g., nebivolol) or, as in the case of bucindolol, through blockade of α1-adrenergic receptors.[1][2]

Bucindolol is classified as a third-generation, non-selective beta-blocker due to its combined β1, β2, and α1-adrenergic receptor antagonism.[3] This unique combination of actions contributes to its distinct hemodynamic and neurohormonal effects.

Quantitative Pharmacological Data

The affinity of bucindolol for adrenergic receptors has been quantified in various studies. The following table summarizes key binding affinity (Ki) values.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| β1-Adrenergic | Bucindolol | Human Ventricular Myocardium | 3.7 ± 1.3 | [4] |

| β2-Adrenergic | Bucindolol | Human Ventricular Myocardium | (non-selective) | [4] |

| α1-Adrenergic | Bucindolol | Rat Cardiac Membranes | 120 | [4] |

| 5-HT1A | Bucindolol | - | 11 | [5] |

| 5-HT2A | Bucindolol | - | 382 | [5] |

Mechanism of Action and Signaling Pathways

Bucindolol's therapeutic and adverse effects are a direct consequence of its interaction with multiple adrenergic receptors and their downstream signaling cascades.

Beta-Adrenergic Receptor Blockade

As a non-selective beta-blocker, bucindolol competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to both β1 and β2-adrenergic receptors.[4] In the heart, β1-receptor blockade is the primary mechanism for its negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This action reduces myocardial oxygen demand, a key therapeutic goal in conditions like heart failure and angina.

The canonical β-adrenergic signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that regulate cardiac function.[6] Bucindolol attenuates this entire cascade by blocking the initial receptor activation.

Alpha-1 Adrenergic Receptor Blockade and Vasodilation

Bucindolol's third-generation classification stems from its ability to block α1-adrenergic receptors, which are primarily located on vascular smooth muscle.[7] Antagonism of these receptors leads to vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects.

The α1-adrenergic signaling pathway is coupled to the Gq class of G-proteins.[8] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction.[8] By blocking the α1-receptor, bucindolol inhibits this pathway, promoting vasodilation.

Intrinsic Sympathomimetic Activity (ISA)

The presence and clinical significance of intrinsic sympathomimetic activity (ISA) with bucindolol are subjects of debate. Some studies have shown that bucindolol can act as a partial agonist at the β-adrenergic receptor, meaning it can weakly stimulate the receptor in the absence of a full agonist.[9][10] One study demonstrated that bucindolol increased cAMP levels in human myocardial tissue, suggesting partial agonist activity.[2] However, other research indicates that this ISA may be dependent on the activation state of the receptor and may not be evident in failing human myocardium.[11] The potential for ISA could have implications for the drug's overall efficacy and safety profile in heart failure.

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound like bucindolol to adrenergic receptors.

Detailed Steps:

-

Membrane Preparation:

-

Tissue (e.g., ventricular myocardium) or cells expressing the target receptors are homogenized in a cold buffer.

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes containing the receptors.

-

The membrane pellet is resuspended in an appropriate assay buffer.

-

-

Incubation:

-

A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]iodocyanopindolol for β-receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor drug (bucindolol) are added to displace the radioligand.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation or gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The concentration of bucindolol that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.

-

The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activity Assay for Intrinsic Sympathomimetic Activity

This assay measures the ability of bucindolol to stimulate the production of cAMP, providing a functional measure of its potential ISA.

Detailed Steps:

-

Myocardial Tissue Preparation:

-

Small strips of myocardial tissue are obtained and maintained in a viable state in tissue culture.

-

-

Drug Incubation:

-

The tissue strips are exposed to varying concentrations of bucindolol or a known agonist (e.g., isoproterenol (B85558) as a positive control) for a defined period.

-

-

cAMP Extraction:

-

The reaction is stopped, and the tissue is homogenized in a solution that preserves cAMP and prevents its degradation by phosphodiesterases.

-

-

cAMP Quantification:

-

The concentration of cAMP in the tissue extract is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

The amount of cAMP produced in the presence of bucindolol is compared to basal levels and to the levels produced by a full agonist to determine the extent of partial agonist activity.

-

Clinical Trial Evidence: The BEST Trial

The Beta-Blocker Evaluation of Survival Trial (BEST) was a major clinical trial that investigated the efficacy of bucindolol in patients with advanced heart failure.

Study Design: A randomized, double-blind, placebo-controlled trial involving 2,708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of 35% or less.[10]

Primary Endpoint: All-cause mortality.

Key Findings:

| Outcome | Bucindolol Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |

| All-Cause Mortality | 30% | 33% | 0.90 (0.78-1.02) | 0.13 (adjusted) | [10] |

| Cardiovascular Mortality | 25% | 29% | 0.86 (0.74-0.99) | - | [10] |

| Death or Heart Transplantation | 32% | 35% | 0.87 (0.77-0.99) | - | [10] |

The BEST trial did not demonstrate a statistically significant reduction in the primary endpoint of all-cause mortality with bucindolol treatment.[10] However, there were significant reductions in the secondary endpoints of cardiovascular mortality and the combined endpoint of death or heart transplantation.[10]

Subsequent pharmacogenomic analyses of the BEST trial data have suggested that the response to bucindolol may be influenced by genetic polymorphisms in the β1 and α2c adrenergic receptors.[12]

Conclusion

Bucindolol hydrochloride is a pharmacologically complex third-generation beta-blocker with a unique profile of non-selective β-blockade, α1-antagonism, and potential intrinsic sympathomimetic activity. While its efficacy in reducing all-cause mortality in advanced heart failure was not definitively established in the BEST trial, its effects on cardiovascular mortality and its interaction with genetic factors highlight the importance of a nuanced understanding of its mechanism of action. This guide provides a foundational resource for researchers and clinicians working to further elucidate the therapeutic potential and appropriate patient populations for this intriguing cardiovascular agent.

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prevention of atrial fibrillation by bucindolol is dependent on the beta₁389 Arg/Gly adrenergic receptor polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intrinsic Sympathomimetic Activity of Bucindolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol (B125097) is a non-selective third-generation beta-blocker with additional alpha-1 adrenergic antagonist properties, contributing to its vasodilatory effects.[1] A key feature that distinguishes bucindolol and has been a subject of considerable research is its intrinsic sympathomimetic activity (ISA). This guide provides an in-depth technical overview of the experimental evidence, underlying molecular mechanisms, and methodologies used to characterize the ISA of bucindolol. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are illustrated using visual diagrams to facilitate a comprehensive understanding of this complex pharmacological property.

Introduction to Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to exert partial agonist effects at the β-adrenergic receptor, in addition to its antagonist action.[2] Unlike pure antagonists that only block the receptor, agents with ISA can weakly stimulate the receptor, particularly in states of low sympathetic tone. This property can influence the hemodynamic and metabolic effects of the β-blocker. The clinical significance of ISA has been a topic of debate, with potential implications for heart rate, cardiac output, and adverse effect profiles.[2][3]

Bucindolol's Profile: A Matter of Debate

The intrinsic sympathomimetic activity of bucindolol has been a subject of conflicting reports in the scientific literature.[1] While some studies in animal models have demonstrated clear partial agonist effects, its activity in human myocardium has been more controversial.[4][5] Emerging evidence suggests that the manifestation of bucindolol's ISA is highly dependent on the activation state of the β1-adrenergic receptor.[6][7]

Quantitative Analysis of Bucindolol's ISA

The following tables summarize key quantitative data from studies investigating the intrinsic sympathomimetic activity of bucindolol.

Table 1: Functional Activity of Bucindolol in Myocardial Tissue

| Parameter | Species/Tissue | Bucindolol Effect | Comparator Effect | Reference |

| cAMP Accumulation | Human Myocardium | 1.64 ± 0.25-fold increase over control | Isoproterenol: >2.5-fold increase; Xamoterol: 2.00 ± 0.27-fold increase | [8][9] |

| Rat Myocardium | 2.46 ± 0.42-fold increase over control | Isoproterenol: ~2.2-fold increase; Xamoterol: 1.92 ± 0.27-fold increase | [4] | |

| Heart Rate | Pithed Rat | 90 ± 6 bpm increase (44% of isoproterenol's max effect) | Isoproterenol: 205 ± 11 bpm increase | [10][11] |

| Force of Contraction | Failing Human Myocardium (Metoprolol-pretreated) | 43 ± 9% maximal increase at 1 µmol/L | No change under control conditions | [7][12] |

| Failing Human Myocardium | Increased force in 3 of 8 experiments | Metoprolol (B1676517): Decreased force in all experiments | [13][14] |

Table 2: Receptor Binding Affinity of Bucindolol

| Receptor | Tissue/System | Ki (nM) | Reference |

| β-Adrenergic (non-selective) | Human Ventricular Myocardium | 3.7 ± 1.3 | [5] |

| α1-Adrenergic | Rat Cardiac Membranes | 120 | [5] |

| 5-HT1A | N/A | 11 | [15] |

| 5-HT2A | N/A | 382 | [15] |

Signaling Pathways and Molecular Interactions

The canonical signaling pathway for β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). As a partial agonist, bucindolol is capable of weakly activating this pathway.

Caption: β-Adrenergic receptor signaling pathway.

More recent research has also classified bucindolol as a biased agonist. This means it can preferentially activate certain downstream signaling pathways over others, such as G-protein-independent pathways involving β-arrestin and the MAPK cascade.[16]

Caption: Biased agonism of Bucindolol.

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the intrinsic sympathomimetic activity of bucindolol.

cAMP Accumulation Assay in Myocardial Tissue

This assay directly measures the functional consequence of β-adrenergic receptor activation.

-

Tissue Preparation: Myocardial strips (approximately 1 mm³) are obtained from either rat or non-failing human hearts. The viability of the tissue is confirmed for at least 48 hours in normoxic tissue culture using methods like the MTT assay and histology.[9]

-

Experimental Procedure:

-

Freshly isolated myocardial strips are exposed to varying concentrations of β-adrenergic agonists (e.g., isoproterenol), antagonists (e.g., carvedilol (B1668590), propranolol, metoprolol), or partial agonists (e.g., bucindolol, xamoterol).[4][9]

-

The exposure is typically carried out for a defined period, for instance, 15 minutes.[8]

-

Following incubation, the tissue is processed to lyse the cells and release intracellular contents.

-

The concentration of cAMP in the lysate is then quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Data Analysis: The results are expressed as the fold increase in cAMP levels over the basal (control) levels.

Caption: cAMP accumulation assay workflow.

Inotropic Effect Measurement in Isolated Myocardial Preparations

This experiment assesses the impact of bucindolol on the force of contraction of heart muscle.

-

Tissue Preparation: Electrically stimulated left ventricular muscle-strip preparations from failing human myocardium are used.[6]

-

Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution and stimulated electrically. The force of contraction is measured using a force transducer.

-

Pre-treatment Protocol (to unmask ISA):

-

Myocardial preparations are pre-treated with the inverse agonist metoprolol (e.g., 30 µmol/L) for a specified duration (e.g., 90 minutes).[7]

-

A washout period follows to remove the pre-treatment agent.

-

Forskolin (e.g., 0.3 µmol/L) may be added to the organ bath to facilitate the coupling of Gs to adenylyl cyclase.[7]

-

-

Experimental Procedure: Bucindolol is added to the organ bath in cumulative concentrations, and the change in the force of contraction is recorded.

-

Data Analysis: The change in contractile force is expressed as a percentage of the baseline or the maximal response to a full agonist like isoproterenol.

Caption: Inotropic effect measurement workflow.

Radioligand Binding Assays

These assays are used to determine the affinity of bucindolol for various receptors.

-

Membrane Preparation: Crude membrane preparations are isolated from relevant tissues (e.g., human ventricular myocardium, rat heart) or cell lines expressing the receptor of interest.

-

Assay Principle: The assay is based on the competition between a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors) and the unlabeled test compound (bucindolol) for binding to the receptor.

-

Experimental Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of bucindolol.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of bucindolol is calculated. The Ki value represents the affinity of the drug for the receptor. Guanine nucleotides (like GTP) can be included to assess the agonist-like binding properties, as they reduce the affinity of agonists but not antagonists.[13]

Conclusion

The intrinsic sympathomimetic activity of bucindolol is a nuanced pharmacological property. While evidence from some experimental models, particularly in rat tissues, demonstrates clear partial agonism, its effects in human myocardium are more subtle and appear to be conditional on the activation state of the β-adrenergic signaling pathway.[4][6][10] This dependence on the receptor's conformational state likely contributes to the conflicting findings in the literature. For drug development professionals and researchers, it is crucial to consider the specific experimental conditions and tissue types when evaluating the ISA of bucindolol and similar compounds. The methodologies and data presented in this guide provide a comprehensive framework for understanding and further investigating the complex pharmacology of bucindolol.

References

- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Partial agonist activity of bucindolol is dependent on the activation state of the human beta1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of Bucindolol Hydrochloride: An In-depth Pharmacokinetic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucindolol (B125097) hydrochloride is a third-generation beta-blocker with vasodilating properties, attributed to its non-selective β1- and β2-adrenergic receptor blockade and α1-adrenergic receptor blocking activity.[1] Its development has been of significant interest in the context of cardiovascular diseases, particularly heart failure. Understanding the pharmacokinetic profile of a drug candidate in preclinical models is a cornerstone of drug development, providing essential data on absorption, distribution, metabolism, and excretion (ADME) that informs dosing strategies and potential toxicities in humans.

Pharmacokinetic Profile of Bucindolol and Comparative Beta-Blockers

Despite numerous studies on the pharmacodynamic effects of bucindolol in preclinical species, a comprehensive set of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) has not been published. It is known that bucindolol is administered intravenously and orally in preclinical studies involving rats and dogs.[2][3] The metabolism of bucindolol is primarily hepatic, involving cytochrome P450 pathways.[4]

To provide a quantitative perspective for researchers, the following tables summarize the pharmacokinetic parameters for two other third-generation beta-blockers, carvedilol (B1668590) and bisoprolol, in rats and dogs. It is crucial to note that this data is not for bucindolol and should be used for comparative purposes only.

Table 1: Pharmacokinetic Parameters of Carvedilol in Preclinical Models

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Dog | Intravenous | 175 µg/kg | 476 (median) | - | - | 4.7 (median) | - | [5] |

| Dog | Oral | 1.5 mg/kg | 24 (median) | 1.5 (median) | - | 1.37 (median) | 2.1 (median) | [5] |

Table 2: Pharmacokinetic Parameters of Bisoprolol in Preclinical Models

| Species | Route of Administration | Dose | Plasma Half-life (h) | Bioavailability (%) | Reference |

| Rat | Not Specified | Not Specified | ~1 | 10 | [6] |

| Dog | Not Specified | Not Specified | ~5 | ~80 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical pharmacokinetic evaluation of a compound like bucindolol hydrochloride. These protocols are based on standard practices for similar beta-blockers.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats and dogs.

Animal Models:

-

Rats: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Dogs: Male Beagle dogs (8-12 kg).

Drug Formulation and Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline, 5% dextrose) to a final concentration of 1 mg/mL. The solution is administered as a bolus injection via the tail vein (rats) or cephalic vein (dogs).

-

Oral (PO): this compound is suspended in a vehicle such as 0.5% methylcellulose (B11928114) for administration via oral gavage.

Dosing:

-

Doses would be determined based on prior pharmacodynamic or toxicology studies. For reference, studies with other beta-blockers have used doses in the range of 1-10 mg/kg.

Blood Sampling:

-

Rats: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at pre-dose and at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Dogs: Blood samples (approximately 2 mL) are collected from the cephalic or jugular vein at similar time points.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

Objective: To quantify the concentration of this compound in plasma samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions (Example):

-

HPLC System: A system capable of gradient elution.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for bucindolol and the internal standard would need to be determined.

Method Validation:

-

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic Analysis:

-

Plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC, t1/2, CL, and Vd.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the preclinical evaluation of bucindolol.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies in the rat on bucindolol, a new antihypertensive agent with beta-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of bucindolol (MJ 13105) in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of carvedilol after intravenous and oral administration in conscious healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of bisoprolol-14C in three animal species and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Bucindolol Hydrochloride: A Comprehensive Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bucindolol hydrochloride, a non-selective beta-adrenergic receptor antagonist with vasodilatory properties, for its application in cardiovascular research. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its investigation.

Core Concepts and Mechanism of Action

This compound is a third-generation beta-blocker that distinguishes itself through a unique pharmacological profile. It acts as a non-selective antagonist at β1- and β2-adrenergic receptors, possesses α1-adrenergic receptor blocking activity contributing to its vasodilatory effects, and exhibits controversial intrinsic sympathomimetic activity (ISA).[1][2][3] Its therapeutic potential and research applications are rooted in this multifaceted interaction with the adrenergic system.

The primary mechanism of action involves the competitive inhibition of catecholamine binding to β-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The additional α1-blockade induces peripheral vasodilation, further contributing to its antihypertensive effects.[1][4] The presence and clinical relevance of ISA, a partial agonist activity at the β-adrenergic receptor, remains a subject of debate, with some studies suggesting it may be dependent on the activation state of the receptor.[5][6][7]

Signaling Pathways

Bucindolol's effects are mediated through its interaction with G-protein coupled receptors (GPCRs). By blocking β1- and β2-adrenergic receptors, it inhibits the activation of the stimulatory G-protein (Gs), which in turn prevents the activation of adenylyl cyclase and the subsequent conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP leads to decreased protein kinase A (PKA) activity and ultimately a reduction in cardiac myocyte contractility and heart rate. Its antagonism at α1-adrenergic receptors involves the inhibition of the Gq protein signaling cascade.

References

- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bucindolol - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

Bucindolol Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Bucindolol Hydrochloride. Bucindolol is a non-selective β-adrenergic receptor antagonist with weak α-blocking properties, investigated for its potential in treating heart failure.[1] A key characteristic of its mechanism of action is its behavior as a biased agonist, stimulating G-protein-independent signaling pathways while acting as a partial agonist or inverse agonist on the canonical G-protein pathway. This document is intended to serve as a resource for researchers and professionals involved in the development and formulation of this compound.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound is described as being soluble in water.[2] Its basic nature, with a pKa of 8.86, suggests that its aqueous solubility is pH-dependent, increasing in acidic conditions.[2]

Quantitative Solubility Data

| Solvent | Form | Concentration | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Bucindolol | 80 mg/mL[3] | 220.11 mM[3] | Sonication is recommended for dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | Bucindolol | 20.0 mg/mL[4] | 55.03 mM[4] | |

| Dimethylformamide (DMF) | Bucindolol | 30.0 mg/mL[1][4] | 82.54 mM[4] | |

| Ethanol | Bucindolol | 500 µg/mL[1] | ||

| Water | This compound | Soluble[2] | Quantitative data not specified. |

Partition Coefficients

The partition coefficient is a measure of the lipophilicity of a compound and is crucial for predicting its absorption and distribution characteristics.

| System | pH | Partition Coefficient |

| Chloroform / 0.01M Phosphate Buffer | 7.19 | 83.4[2] |

| Chloroform / 0.01M Phosphate Buffer | 7.78 | 361[2] |

Experimental Protocol for Aqueous Solubility Determination (General)

While a specific protocol for this compound is not available, the following general procedure, based on established methods like the shake-flask method, can be adapted. This protocol is in line with guidelines for determining the solubility of active pharmaceutical ingredients.

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed containers.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of Bucindolol in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Stability Data

Understanding the stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products. Currently, detailed public data from forced degradation studies is limited.

General Storage and Stability Information

| Form | Storage Temperature | Duration |

| Bucindolol (Powder) | -20°C | 3 years[3] |

| Bucindolol (in DMSO) | -80°C | 1 year[3] |

| This compound (Powder) | -20°C | ≥ 4 years[1] |

Forced Degradation Studies (General Protocol)

Forced degradation studies are critical for developing and validating stability-indicating analytical methods. The following is a general protocol based on ICH guidelines that can be applied to this compound.[5][6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperature (e.g., 60°C) for a defined period.[7]

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M sodium hydroxide (B78521) at room temperature or elevated temperature.[7]

-

Oxidative Degradation: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for a specified duration.

-

Photostability: Expose a solid or solution sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

Samples from each stress condition should be analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Experimental Workflow for Stability Indicating Method Development

Signaling Pathways

Bucindolol acts as a non-selective antagonist at β1 and β2-adrenergic receptors and also exhibits weak α1-adrenergic receptor antagonism. A notable feature of Bucindolol is its biased agonism. While it blocks or partially inhibits the canonical Gs protein-coupled pathway, it can simultaneously activate G protein-independent signaling cascades, such as the ERK/MAPK pathway. This biased signaling may contribute to its unique pharmacological profile.

β-Adrenergic Receptor Signaling and Bucindolol's Modulation

This guide provides a summary of the currently available public information on the solubility and stability of this compound. Further experimental work is necessary to fully characterize these critical pharmaceutical properties. The provided general protocols and workflow diagrams are intended to guide researchers in designing and executing these studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bucindolol [drugfuture.com]

- 3. Bucindolol | Adrenergic Receptor | TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijcrt.org [ijcrt.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide on the Alpha-1 Adrenergic Receptor Activity of Bucindolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract